molecular formula C16H14BrCl2NO2 B4790025 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B4790025
M. Wt: 403.1 g/mol
InChI Key: JYERNBHJBFSIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylphenol and 2,3-dichloroaniline as the primary starting materials.

    Formation of Phenoxy Intermediate: 4-bromo-2,6-dimethylphenol is reacted with a suitable acylating agent, such as acetyl chloride, to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2,3-dichloroaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide
  • 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-difluorophenyl)acetamide
  • 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide

Uniqueness

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide is unique due to the specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. Its uniqueness lies in its potential reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrCl2NO2/c1-9-6-11(17)7-10(2)16(9)22-8-14(21)20-13-5-3-4-12(18)15(13)19/h3-7H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYERNBHJBFSIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.